BrettPhosPdG4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BrettPhosPdG4 is synthesized through a series of chemical reactions involving the methylation of the amino group on the biphenyl backbone. This modification helps to prevent the limitations of using the third-generation precatalysts. The compound is air, moisture, and thermally stable and shows good solubility in common organic solvents .
Industrial Production Methods
In industrial settings, this compound is produced using high-throughput experimentation techniques. These methods ensure efficient formation of the active catalytic species, lower catalyst loadings, shorter reaction times, and accurate control of the ligand to palladium ratio .
Chemical Reactions Analysis
Types of Reactions
BrettPhosPdG4 undergoes various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The common reagents used in these reactions include palladium sources, phosphine ligands, and organic solvents. The reactions typically occur under mild conditions, with lower catalyst loadings and shorter reaction times .
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
BrettPhosPdG4 is widely used in scientific research due to its versatility and efficiency in cross-coupling reactions. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and intermediates.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of agrochemicals and organic materials.
Mechanism of Action
BrettPhosPdG4 exerts its effects through the formation of an active catalytic species. The palladium center in the compound coordinates with the phosphine ligand, facilitating the cross-coupling reactions. The methylation of the amino group on the biphenyl backbone enhances the stability and efficiency of the catalyst .
Comparison with Similar Compounds
Similar Compounds
- BrettPhosPdG3
- tBuBrettPhosPdG3
- XPhosPdG3
- RuPhosPdG3
- XPhosPdG4
- tBuXPhosPdG3
- RuPhosPdG4
Uniqueness
BrettPhosPdG4 is unique due to its methylated amino group on the biphenyl backbone, which prevents the limitations of using third-generation precatalysts. This modification enhances the stability, solubility, and efficiency of the catalyst, making it highly useful in various cross-coupling reactions .
Properties
CAS No. |
1599466-83-7 |
---|---|
Molecular Formula |
C49H69NO5PPdS- |
Molecular Weight |
921.5 g/mol |
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C35H53O2P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
YGIUDYZKEHOKOY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.